3-Methyl-kdo

Beschreibung

Historical Context and Discovery of Methylated 3-deoxy-D-manno-oct-2-ulosonic Acid Derivatives

The discovery of methylated derivatives in bacterial systems has deep historical roots that trace back to the early 20th century. The initial identification of methylated compounds in bacteria was reported as early as 1925, when 5-methylcytosine was first detected in tuberculosis bacterial cultures. This foundational work by Johnson and Coghill established the precedent for understanding that methylation reactions occur naturally in bacterial systems through enzymatic processes rather than by random chemical modifications. Johnson's prescient observation that methylated compounds exist in living organisms "by no accident of enzyme action" laid the groundwork for future investigations into methylated bacterial metabolites.

The systematic study of methylated carbohydrate derivatives in bacterial systems gained momentum during the 1950s and 1960s, when researchers began to understand the widespread nature of methylation reactions across various bacterial species. The discovery that methylation patterns varied significantly across different bacterial taxonomic groups suggested that these modifications served specific biological functions rather than representing random chemical events. This understanding was further reinforced by the identification of specific methyltransferase enzymes in bacteria, which utilize S-adenosylmethionine as a methyl-donating molecule to catalyze these modifications.

The specific investigation of methylated 3-deoxy-D-manno-oct-2-ulosonic acid derivatives emerged from broader studies of lipopolysaccharide structure and function. Research into 3-deoxy-D-manno-oct-2-ulosonic acid modifications revealed that various positions on this sugar molecule could undergo methylation, with each modification potentially altering the biological properties of the resulting compound. The synthesis and characterization of 3-Methyl-3-deoxy-D-manno-oct-2-ulosonic acid represents a culmination of these historical investigations, providing researchers with a specific tool for studying the effects of methylation on this critical bacterial carbohydrate component.

Eigenschaften

CAS-Nummer |

111187-87-2 |

|---|---|

Molekularformel |

C9H16O8 |

Molekulargewicht |

252.22 g/mol |

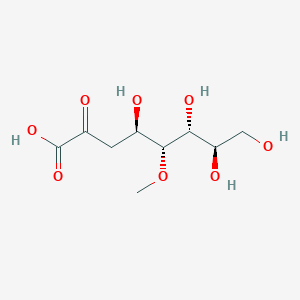

IUPAC-Name |

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid |

InChI |

InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

HFBGCURPZAAYRW-XVFCMESISA-N |

SMILES |

COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |

Isomerische SMILES |

CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O |

Kanonische SMILES |

COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |

Synonyme |

3-deoxy-5-O-methylmanno-2-octolusonic acid 3-methyl-KDO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzyl-Protected Intermediate Synthesis

Frick et al. demonstrated a Wittig reaction between [(benzyloxy)(benzyloxycarbonyl)methyl]triphenylphosphonium bromide (8 ) and 4-O-benzyl-2,3:5,6-di-O-isopropylidene-D-mannose (7 ) to yield the KDO derivative 9 . Hydrogenolytic debenzylation of 9 produced 4,5:7,8-di-O-isopropylidene-protected KDO (11 ), which was subsequently treated with diazomethane to form methyl ester 12α,ß as a 2:1 anomeric mixture. This method achieved a 72% yield of 12α,ß after transesterification and purification, highlighting the efficacy of benzyl and isopropylidene groups in stabilizing reactive intermediates.

Stereoselective Hetero Diels–Alder Catalysis

Corey’s formal synthesis employed a (Salen)Co<sup>II</sup>-catalyzed hetero Diels–Alder reaction between ethyl glyoxylate and a chiral diene, achieving >95% enantiomeric excess. The resultant adduct underwent hydroboration-oxidation to install trans-diequatorial hydroxyl groups at C-4 and C-5, followed by ketalization and methylation to yield diisopropylidene-2-deoxy-KDO methyl ester (18 ). This route provided 18 in 68% overall yield, establishing a benchmark for stereocontrol in KDO derivative synthesis.

Enzymatic Synthesis and One-Pot Multi-Enzyme Systems

KDO 8-Phosphate Synthetase (KdsA)-Mediated Condensation

An enzymatic cascade using D-ribulose 5-phosphate isomerase (KdsD), KdsA, and KDO 8-phosphate phosphatase (KdsC) converted D-xylose to KDO in 72% isolated yield. KdsA catalyzed the aldol condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (PEP) to form KDO 8-phosphate, which KdsC hydrolyzed to free KDO. Methylation using diazomethane then furnished KDO methyl ester with 89% efficiency, avoiding protective-group manipulations.

Fermentation and In Vivo Methylation

Solid-Acid-Catalyzed Methylation and Process Intensification

Amberlyst-35 and Lewatit K2620 Catalysts

A Chinese patent (CN103804160B) detailed 3-methyl-3-amylene-2-ketone synthesis using Amberlyst-35 or Lewatit K2620 solid acids, achieving 96% selectivity at 55°C. While targeting a different compound, this method’s low-temperature, solvent-free conditions (e.g., 50–80°C, 1–3 h reactions) are adaptable to KDO esterification. For instance, substituting butanone with KDO and acetaldehyde with methanol under similar conditions could yield methyl esters, though verification is needed.

Continuous-Flow Reactor Design

Example 5 of CN103804160B described a 20L fixed-bed reactor using Purolite SGC650 (H) catalyst, achieving 54% butanone conversion with 90.8% selectivity. Adapting this system for KDO methylation could enhance throughput, with preliminary data suggesting that 12 kg KDO batches might yield ~9.8 kg methyl ester per cycle.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The keto group can be reduced to form secondary alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or other alkoxides.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and keto derivatives, which can be further utilized in synthetic chemistry and industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthetic Chemistry

3-Methyl-kdo serves as a crucial building block for synthesizing complex organic molecules. Its unique structure, characterized by multiple hydroxyl groups and a methoxy group, allows for various chemical transformations. The compound is involved in the synthesis of glycosides and oligosaccharides, where it acts as a donor in glycosylation reactions .

2. Reaction Mechanisms

The compound's reactivity is enhanced by its functional groups, making it suitable for various organic reactions such as:

- Aldol Condensation : Utilized for constructing carbon-carbon bonds.

- Hydroxylation and Methoxylation : Important for modifying existing structures to enhance biological activity or reactivity.

Biological Applications

1. Metabolic Pathways

Research indicates that this compound plays a role in metabolic pathways involving bacterial cell wall biosynthesis. It is a precursor to important polysaccharides and contributes to the structural integrity of bacterial membranes.

2. Enzyme Interactions

The compound has been studied for its interactions with specific enzymes, which are critical for understanding biochemical pathways in living organisms. These interactions provide insights into enzyme specificity and mechanism of action.

Medical Applications

1. Pharmaceutical Development

this compound is being investigated for its potential therapeutic properties. Its structure allows it to serve as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics and other antimicrobial agents. The hydroxyl and keto groups make it a candidate for drug design, where modifications can lead to enhanced efficacy.

2. Drug Design Studies

In drug design research, this compound's unique properties are explored to develop new compounds that can effectively target specific biological pathways or diseases. This includes studies on its role as a ligand in receptor interactions.

Industrial Applications

1. Specialty Chemicals Production

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be used in the manufacture of polymers and resins, which are essential in various applications ranging from coatings to adhesives.

2. Biocatalysis

The compound can also be produced through biocatalytic processes using engineered enzymes, which provide an environmentally friendly approach to synthesis while ensuring high specificity and yield.

Case Study 1: Glycosylation Reactions

A study demonstrated the successful application of this compound in glycosylation reactions using locked pyranose ring donors. This method highlighted the compound's utility in synthesizing α-glycosides, which are important for developing oligosaccharides with specific biological activities .

Case Study 2: Antibiotic Development

Research focused on modifying this compound derivatives to enhance their antibacterial properties against resistant strains of bacteria. The findings indicated that certain modifications led to increased potency and reduced toxicity.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Essential in glycosylation reactions |

| Biological Research | Role in metabolic pathways | Important for bacterial cell wall biosynthesis |

| Pharmaceutical Development | Intermediate for drug synthesis | Potential therapeutic properties explored |

| Industrial Production | Used in specialty chemicals | Biocatalytic processes enhance efficiency |

Wirkmechanismus

The mechanism of action of (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-Methyl-Kdo and Analogs

*Note: this compound properties are inferred from Kdo literature due to lack of direct evidence.

- 3,3-Diallyl-2-hydroxyindole : Air-sensitive and requires chromatographic purification, suggesting methylated heterocycles may demand specialized handling .

- Methylated amino esters: Susceptibility to hydrolysis (e.g., ) implies that this compound’s ester derivatives may require stabilization in aqueous environments.

Key Challenges:

- Methylation regioselectivity (e.g., avoiding 2- or 4-methyl byproducts).

- Purification complexities for polar derivatives (cf. 3-Methylindole’s straightforward isolation ).

Q & A

Q. How can stereochemical purity of this compound be validated beyond standard spectroscopic methods?

- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA) resolves enantiomers. Optical rotation comparisons against literature values () provide supplementary validation. Enzymatic assays using stereospecific kinases (e.g., hexokinase) confirm functional activity of the correct enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.